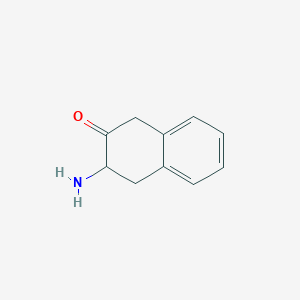
2(1H)-Naphthalenone, 3-amino-3,4-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Naphthalenone, 3-amino-3,4-dihydro- is a chemical compound belonging to the quinolinone family. This compound is known for its diverse biological activities and is used in various scientific research applications. It has a molecular formula of C9H11ClN2O and is often used in the synthesis of other complex molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Naphthalenone, 3-amino-3,4-dihydro- typically involves the reaction of 1,3-diketones with chloroacetamide, followed by heating with an excess of pyridine in ethanol or butanol. This process leads to the formation of pyridin-2(1H)-ones, which are then reacted with hydrazine hydrate to produce 3-amino-3,4-dihydroquinolin-2(1H)-ones . Another method involves palladium-mediated cross-coupling reactions to prepare derivatives of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to increase yield and efficiency.
化学反应分析
Types of Reactions
2(1H)-Naphthalenone, 3-amino-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert it into different hydroquinolinone derivatives.
Substitution: It can undergo substitution reactions, particularly at the amino group, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products Formed
科学研究应用
2(1H)-Naphthalenone, 3-amino-3,4-dihydro- is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: In the development of new materials and chemical processes
作用机制
The mechanism of action of 2(1H)-Naphthalenone, 3-amino-3,4-dihydro- involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Similar compounds include:
3-Amino-3,4-dihydroquinolin-2(1H)-one: Known for its diverse biological activities.
3,4-Dihydro-3-amino-2H-1-benzopyran derivatives: These compounds have high affinity for serotonin receptors and are used in the study of neurological disorders.
Uniqueness
What sets 2(1H)-Naphthalenone, 3-amino-3,4-dihydro- apart from similar compounds is its unique structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .
属性
CAS 编号 |
157357-60-3 |
|---|---|
分子式 |
C10H11NO |
分子量 |
161.20 g/mol |
IUPAC 名称 |
3-amino-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H11NO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-4,9H,5-6,11H2 |
InChI 键 |
YGVHQWKMQXSMHD-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)CC2=CC=CC=C21)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]-](/img/structure/B14263775.png)
![N-[2-(Ethenyloxy)ethyl]-N-methylnitramide](/img/structure/B14263782.png)
![1-({[(3-Phenoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14263787.png)
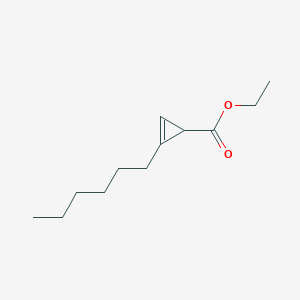
![Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester](/img/structure/B14263802.png)
![4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate](/img/structure/B14263803.png)
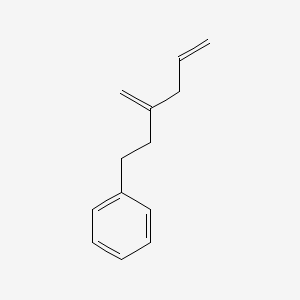
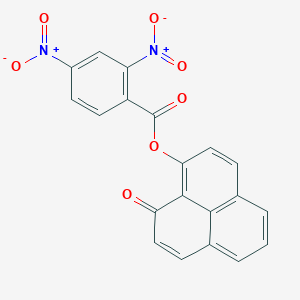
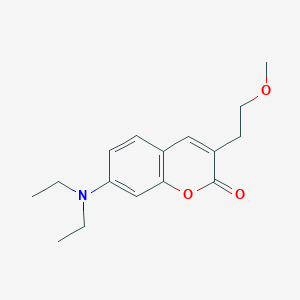
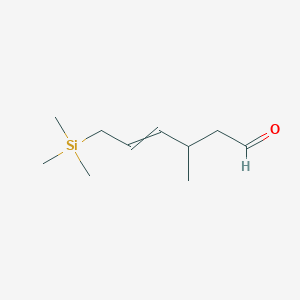
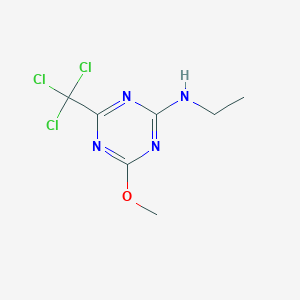
![Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate](/img/structure/B14263828.png)

![N,N-Diethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14263850.png)
